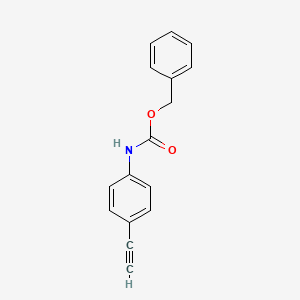

Carbamic acid, (4-ethynylphenyl)-, phenylmethyl ester

Description

Carbamic acid, (4-ethynylphenyl)-, phenylmethyl ester is an aryl-alkyl carbamate derivative characterized by a phenylmethyl (benzyl) ester group and a 4-ethynylphenyl substituent. While direct references to this compound are absent in the provided evidence, structurally analogous carbamates (e.g., benzyl carbamates with substituted aromatic rings) are well-documented. Carbamates are widely studied for their pharmacological and enzymatic inhibitory properties, often serving as acetylcholinesterase (AChE) inhibitors or intermediates in drug synthesis . The ethynyl group at the para position of the phenyl ring may confer unique electronic and steric properties, influencing reactivity, lipophilicity, and biological activity compared to other carbamates.

Properties

CAS No. |

371153-68-3 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

benzyl N-(4-ethynylphenyl)carbamate |

InChI |

InChI=1S/C16H13NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h1,3-11H,12H2,(H,17,18) |

InChI Key |

BRAWZMUZHXVUBN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Amination (Carboxylation) or Rearrangement:

- A common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times .

- Another method uses silicon tetramethoxide as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene as a carbon dioxide capture agent and catalyst .

-

Carbamoylation:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation and Reduction:

- Benzyl N-(4-ethynylphenyl)carbamate can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not well-documented.

-

Substitution:

- The compound can participate in substitution reactions, particularly nucleophilic substitution, where the benzyl or ethynyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Catalytic Hydrogenation: Used to remove the benzyl group from the carbamate, typically using palladium on carbon and hydrogen gas.

Strong Acids: Trifluoroacetic acid can be used to remove protecting groups like t-butyloxycarbonyl from carbamates.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation of Benzyl N-(4-ethynylphenyl)carbamate would yield the corresponding amine and benzyl alcohol.

Scientific Research Applications

Chemistry:

- Benzyl N-(4-ethynylphenyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it useful in multi-step organic syntheses .

Biology and Medicine:

- The compound’s ability to protect amines makes it valuable in the synthesis of biologically active peptides and proteins. It is also used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

Industry:

- In the industrial sector, Benzyl N-(4-ethynylphenyl)carbamate is used in the production of specialty chemicals and advanced materials. Its role as a protecting group allows for the synthesis of complex molecules with high precision.

Mechanism of Action

Mechanism:

- The mechanism by which Benzyl N-(4-ethynylphenyl)carbamate exerts its effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. This protection is crucial during multi-step syntheses where selective reactivity is required.

Molecular Targets and Pathways:

- The primary molecular target of Benzyl N-(4-ethynylphenyl)carbamate is the amine group of amino acids or peptides. The compound forms a stable bond with the amine, preventing it from participating in other reactions until the protecting group is removed.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Activity of Selected Carbamates

*Hypothetical data based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.